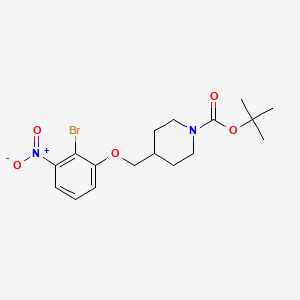
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate typically involves the reaction of 4-phenoxyphenyl isothiocyanate with methylamine in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production . The product is then purified using standard industrial purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as proteins or enzymes . The compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction can modulate various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate can be compared with other similar compounds, such as:
Methyl (4-phenoxyphenyl) isothiocyanate: Similar in structure but with an isothiocyanate group instead of a cyanocarbonimidodithioate group.
Methyl (4-phenoxyphenyl) thiocyanate: Contains a thiocyanate group, leading to different reactivity and applications.
Methyl (4-phenoxyphenyl) carbamate: Features a carbamate group, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C15H12N2OS2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[methylsulfanyl-(4-phenoxyphenyl)sulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15(17-11-16)20-14-9-7-13(8-10-14)18-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
MQMZGNLVTKAAOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



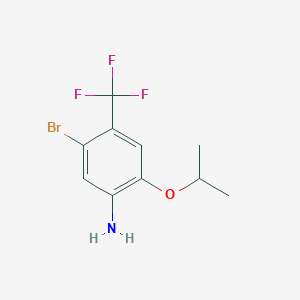
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
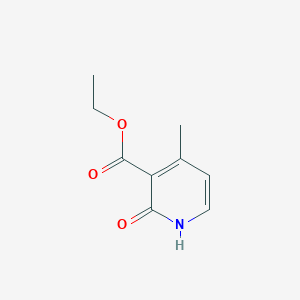
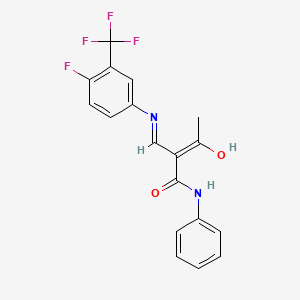
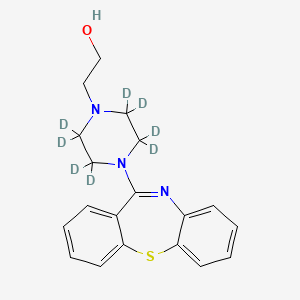
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
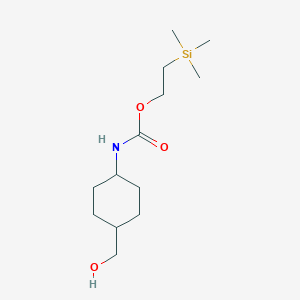
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)

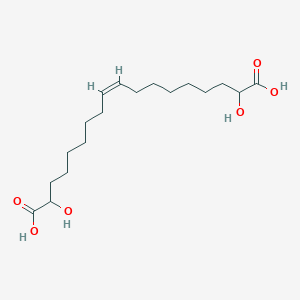
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
